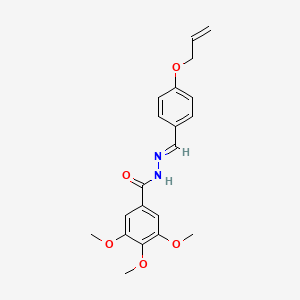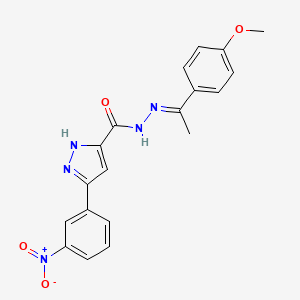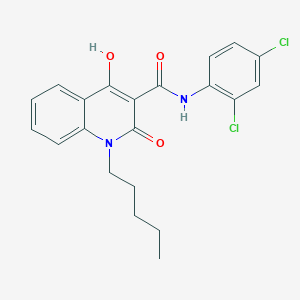![molecular formula C16H11BrN2OS B11989562 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol: is an organic compound with the molecular formula C13H10BrNO It is a derivative of phenol and thiazole, characterized by the presence of a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol typically involves the condensation reaction between 4-(4-bromophenyl)-1,3-thiazol-2-amine and salicylaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of other heterocyclic compounds.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
Medicine:
- Studied for its potential use in drug development, particularly as an antimicrobial agent.
Industry:
- Potential applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol involves its interaction with biological targets, such as enzymes or receptors. The bromophenyl and thiazole groups are key to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
- 2-[(E)-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- 2-[(E)-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
- 2-[(E)-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]imino}methyl]phenol
Comparison:
- The presence of different substituents (bromine, fluorine, chlorine, methyl) on the phenyl ring can significantly affect the compound’s reactivity, binding affinity, and biological activity.
- The bromine substituent in 2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol provides unique electronic and steric properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C16H11BrN2OS |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2-[(E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-7-5-11(6-8-13)14-10-21-16(19-14)18-9-12-3-1-2-4-15(12)20/h1-10,20H/b18-9+ |
Clé InChI |
WTVUGTOEOUDPLZ-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11989480.png)


![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B11989538.png)

![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)
![2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)


